molecular formula C16H17N3O5S B601409 Cephalexin Sulfoxide CAS No. 56193-21-6

Cephalexin Sulfoxide

Katalognummer B601409
CAS-Nummer: 56193-21-6
Molekulargewicht: 363.388
InChI-Schlüssel: GAMHLNJQISGSQF-KBHJFDKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cephalexin Sulfoxide is a derivative of Cephalexin, which is an antibiotic medication commonly prescribed to treat various bacterial infections . It belongs to the class of antibiotics called cephalosporins, which work by interfering with the production of the bacterial cell wall, leading to the destruction of the bacteria .


Synthesis Analysis

The synthesis of Cephalexin involves continuous-flow processes . The instability of the cephalosporin nucleus and its degradation at high temperature are fundamental to the application of flow chemistry in cephalosporin synthesis . The parameters were studied using DOE and a yield of 85% was obtained .


Molecular Structure Analysis

The molecular formula of Cephalexin Sulfoxide is C16H17N3O5S . The molecular weight is 363.4 g/mol . The InChI and SMILES strings provide a text representation of the molecule’s structure .


Chemical Reactions Analysis

The degradation of Cephalexin has been evaluated by homogeneous (Fe 2+ /H 2 O 2 /UV) and heterogeneous (MoS 2 @Fe/H 2 O 2 /UV) photo-Fenton processes .


Physical And Chemical Properties Analysis

Cephalexin Sulfoxide has a molecular weight of 363.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 363.08889182 g/mol . The Topological Polar Surface Area is 149 Ų .

Wissenschaftliche Forschungsanwendungen

Clinical Pharmacokinetics

  • Field : Pharmacology .
  • Application : Cephalexin is used in adults and pediatrics to treat various streptococcal and staphylococcal infections .
  • Methods : This review summarizes and evaluates all the pharmacokinetic (PK) data on cephalexin by screening out all pertinent studies in human beings following the per oral (PO) route .
  • Results : A dose-proportional increase in AUC 0–∞ and C max can be portrayed in different studies conducted in the healthy population .

Ultrasensitive Detection in Pharmaceutical Formulations

  • Field : Pharmaceutical Technology .
  • Application : Cephalexin is used to treat various infectious diseases. Its incorrect and excessive usage has contributed to various side effects, such as mouth soreness, pregnancy-related pruritus, and gastrointestinal symptoms .
  • Methods : A unique trimetallic dendritic nanostructure comprised of cobalt, copper, and gold was electrochemically imprinted on an electrode surface by optimizing the electrodeposition variables .
  • Results : The probe displayed superior analytical performance, with a linear dynamic range between 0.05 nM and 10 5 nM, limit of detection of 0.04 ± 0.01 nM, and response time of 4.5 ± 0.2 s .

Treatment of Respiratory Tract Infections

  • Field : Clinical Medicine .
  • Application : Cephalexin is used to treat infections caused by bacteria, including upper respiratory infections .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating upper respiratory tract infections caused by susceptible bacteria .

Treatment of Skin and Skin Structure Infections

  • Field : Dermatology .
  • Application : Cephalexin is used to treat skin and skin structure infections .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating skin and skin structure infections caused by susceptible bacteria .

Treatment of Bone Infections

  • Field : Orthopedics .
  • Application : Cephalexin is used to treat bone infections .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating bone infections caused by susceptible bacteria .

Treatment of Genitourinary Tract Infections

  • Field : Urology .
  • Application : Cephalexin is used to treat genitourinary tract infections .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating genitourinary tract infections caused by susceptible bacteria .

Treatment of Otitis Media

  • Field : Otorhinolaryngology .
  • Application : Cephalexin is used to treat otitis media, an infection of the middle ear .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating otitis media caused by susceptible bacteria .

Treatment of Acute Prostatitis

  • Field : Urology .
  • Application : Cephalexin is used to treat acute prostatitis, an acute inflammation of the prostate gland .
  • Methods : The medication is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results : Effective in treating acute prostatitis caused by susceptible bacteria .

Safety And Hazards

Cephalexin should be used with caution in patients with known hypersensitivity to cephalexin or other cephalosporins . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Zukünftige Richtungen

Cephalexin is widely used in outpatient and inpatient healthcare settings due to its favorable safety and efficacy profile . It is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections, and skin and soft tissue infections . Future directions may involve optimizing dosing regimens based on the patient’s age, weight, renal function, and severity of infection .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHLNJQISGSQF-RGDUGRAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalexin Sulfoxide

Citations

For This Compound
6
Citations
MY Blazheevskyy, YY Labuzova - 2015 - dspace.nuph.edu.ua
122 CEPHALEXIN SULFOXIDE OSCILLOPOLAROGRAPHIC QUANTITATIVE DETERMINATION USING POTASSIUM HYDROGENPEROXOMONOSULFATE …
Number of citations: 0 dspace.nuph.edu.ua
C Lourenço, LEA Souza, A Valêncio… - …, 2022 - Wiley Online Library
… From mass spectroscopy data, we show that solutions submitted to photolytic stress contain cephalexin sulfoxide, cephalexin sulfone and 7-ADCA fragments, species that preserve the …
N Sleegers, ALN van Nuijs, M van den Berg… - Analytical …, 2019 - ACS Publications
… cephalexin sulfoxide was commercially available. From the analysis of cephalexin sulfoxide … indication that indeed cephalexin oxidizes to cephalexin sulfoxide at 1.1 V and then oxidizes …
Number of citations: 12 pubs.acs.org
S Meropoulis, S Giannoulia, S Skandalis… - Separation and …, 2022 - Elsevier
… the imine (D 363A) followed by oxidation of the ring sulfide to the corresponding sulfoxide (D 379) consistent with the high propensity of these sites to be oxidized (cephalexin sulfoxide …
Number of citations: 13 www.sciencedirect.com
Y Lee, U Von Gunten - Environmental Science: Water Research & …, 2016 - pubs.rsc.org
Ozonation of municipal wastewater effluent has been considered in recent years as an enhanced wastewater treatment technology to abate trace organic contaminants (micropollutants)…
Number of citations: 193 pubs.rsc.org
НБ Гавриш, ВВ Хівренко, ВВ Хивренко, ІА Щетініна… - 2018 - dspace.nuph.edu.ua
Бібліографічний покажчик у 8-й частині містить повну інформацію про друковані праці вчених Національного фармацевтичного університету за 2015 рік. Десять розділів 8-ї …
Number of citations: 2 dspace.nuph.edu.ua

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.